{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol
Overview
Description
“{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol” is a chemical compound that belongs to the class of heterocyclic building blocks . It has an empirical formula of C8H8N2O and a molecular weight of 148.16 . This compound is usually available in solid form .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCn1ccc2cc(O)cnc12
. The InChI representation of the molecule is 1S/C8H8N2O/c1-10-3-2-6-4-7(11)5-9-8(6)10/h2-5,11H,1H3
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 148.16 . The compound’s exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the retrieved documents.Scientific Research Applications
Synthesis Techniques
- The reaction of aryl(3-isocyanopyridin-4-yl)methanones, prepared from commercially available pyridin-3-amine, with aryl Grignard reagents leads to 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols. These compounds are further processed to yield their acetate derivatives, indicating the versatility of pyrrolopyridin derivatives in synthetic organic chemistry (Kobayashi et al., 2011).
Multicomponent Reactions
- Novel multicomponent reactions involving isatins, l-proline, and alkyl propiolates have been developed to construct unique polyheterocyclic systems. These reactions highlight the potential of integrating pyrrolopyridine derivatives in the synthesis of complex molecular architectures, which could have implications in drug design and materials science (Jun‐Jie Cao et al., 2019).
Medicinal Chemistry Applications
- The synthesis and evaluation of nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, have shown significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. These findings underscore the therapeutic potential of pyrrolopyridine derivatives in oncology (Carbone et al., 2013).
Catalytic Applications
- The catalytic methylation of pyridines using temporary dearomatisation strategies has been explored, demonstrating the utility of pyrrolopyridine derivatives in facilitating novel transformations. This research contributes to the development of new methodologies in catalysis and synthetic chemistry (Grozavu et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol are the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play a crucial role in various cellular processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are typically triggered by FGFRs .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways play a significant role in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator
Biochemical Analysis
Biochemical Properties
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol has been found to have potent activities against FGFR1, 2, and 3 . The FGFR family plays an essential role in various types of tumors, making it an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway is associated with the progression and development of several cancers .
Properties
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-3-8-7(6-12)2-4-10-9(8)11/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCWFLGYYQBJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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